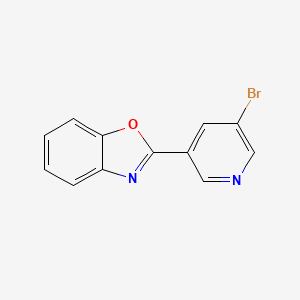

2-(5-Bromopyridin-3-yl)-1,3-benzoxazole

Vue d'ensemble

Description

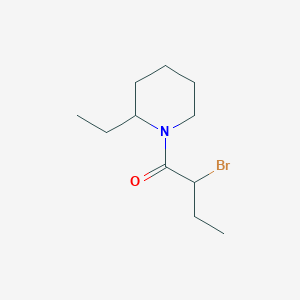

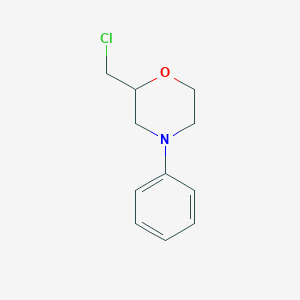

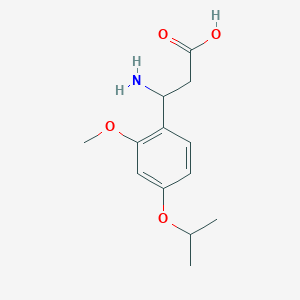

“2-(5-Bromopyridin-3-yl)-1,3-benzoxazole” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 5-bromopyridin-3-amine with other reagents. For instance, the synthesis of “N- [2- [ (5-bromopyridin-3-yl)amino]ethyl]acetamide” involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent.Molecular Structure Analysis

The molecular structure of “2-(5-Bromopyridin-3-yl)-1,3-benzoxazole” can be analyzed using its InChI code: 1S/C8H5BrN2O/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Overview:2-(5-Bromopyridin-3-yl)-1,3-benzoxazole: is a heterocyclic compound with potential applications in drug discovery. Researchers have explored its pharmacological properties and synthesized derivatives to evaluate their biological activities.

Applications:- Anticancer Agents : Some studies suggest that benzoxazole derivatives exhibit antitumor properties. Researchers have synthesized analogs of 2-(5-Bromopyridin-3-yl)-1,3-benzoxazole to assess their cytotoxic effects on cancer cell lines .

- Kinase Inhibitors : Benzoxazole-based compounds often serve as kinase inhibitors. They target specific kinases involved in cell signaling pathways, making them potential candidates for cancer therapy or other diseases .

Materials Science and Organic Electronics

Overview: Benzoxazole derivatives find applications in materials science due to their unique electronic properties. These compounds can be incorporated into organic electronic devices.

Applications:- Organic Light-Emitting Diodes (OLEDs) : Researchers have explored benzoxazole-based materials as emissive layers in OLEDs. These compounds exhibit good electron transport properties and can enhance device efficiency .

- Photovoltaics : Benzoxazole derivatives have been investigated as electron-transporting materials in organic solar cells. Their ability to facilitate charge transport makes them promising candidates for improving solar cell performance .

Coordination Chemistry and Metal Complexes

Overview: Benzoxazole ligands can coordinate with metal ions, forming stable complexes. These complexes have diverse applications in catalysis, sensing, and materials science.

Applications:- Catalysis : Benzoxazole-metal complexes can act as catalysts in various reactions. For instance, they may participate in C–C bond-forming reactions or oxidation processes .

- Sensors : Researchers have designed benzoxazole-based ligands for metal ion sensing. These complexes exhibit fluorescence changes upon binding to specific metal ions, enabling their use as selective sensors .

Agrochemicals and Pest Control

Overview: Benzoxazole derivatives have been explored for their pesticidal properties. Their mode of action and selectivity make them interesting candidates for crop protection.

Applications:- Insecticides and Fungicides : Researchers have synthesized benzoxazole-based compounds and evaluated their efficacy against pests and pathogens. These derivatives may serve as environmentally friendly alternatives to conventional pesticides .

Conclusion

2-(5-Bromopyridin-3-yl)-1,3-benzoxazole: holds promise across various scientific fields, from drug development to materials science. Its diverse applications underscore its importance in advancing research and innovation.

Safety and Hazards

Mécanisme D'action

Target of Action

Bromopyridine derivatives are known to interact with various biological targets, influencing cellular processes .

Mode of Action

Bromopyridine derivatives are often involved in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . This reaction involves the transfer of an organoboron reagent to a palladium complex, forming a new carbon-carbon bond .

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

2-(5-bromopyridin-3-yl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMWYKJHPFRWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyridin-3-yl)-1,3-benzoxazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)